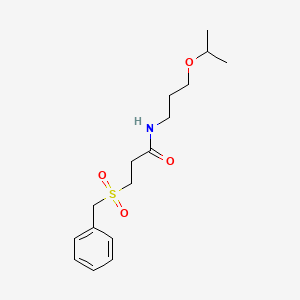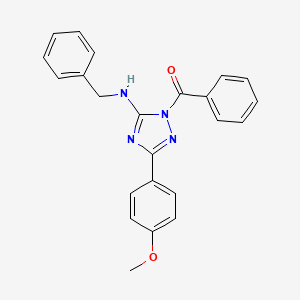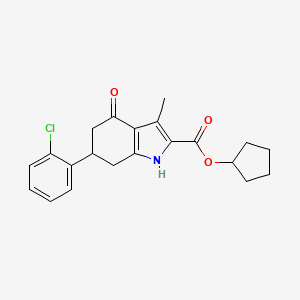![molecular formula C18H18Cl2N2O3S B4198514 1-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)prolinamide](/img/structure/B4198514.png)
1-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)prolinamide
説明
1-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)prolinamide, commonly known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of compounds known as proline derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of DCP-LA is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the brain. It has been shown to increase the levels of certain neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and motor control.
Biochemical and Physiological Effects:
DCP-LA has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to improve cognitive function and motor control in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using DCP-LA in lab experiments is its well-characterized pharmacological profile, which makes it a useful tool for studying the mechanisms of action of various drugs and compounds. However, one of the limitations of using DCP-LA is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several areas of future research that could be explored with regards to DCP-LA. These include:
1. Further characterization of the pharmacological profile of DCP-LA, including its effects on various signaling pathways in the brain.
2. Development of new formulations of DCP-LA that improve its solubility and bioavailability.
3. Investigation of the potential therapeutic applications of DCP-LA in other neurological disorders, such as multiple sclerosis and Huntington's disease.
4. Exploration of the potential synergistic effects of DCP-LA with other drugs and compounds.
5. Investigation of the safety and tolerability of DCP-LA in humans, in order to determine its potential as a new therapeutic agent.
科学的研究の応用
DCP-LA has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the development of new drugs.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N-(2-methylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-12-5-2-3-6-16(12)21-18(23)17-7-4-10-22(17)26(24,25)13-8-9-14(19)15(20)11-13/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLQJMRDQSRQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol](/img/structure/B4198434.png)
![N-{2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-4-ethoxyphenyl}-2-hydroxypropanamide](/img/structure/B4198442.png)
![5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198445.png)

![ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4198454.png)

![4-ethyl-2-methyl-5-{[1-(2-thienylsulfonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4198460.png)

![N-allyl-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4198487.png)

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4198499.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4198505.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4198511.png)